molecular formula C16H15ClN2O2 B11173270 3-Chloro-N-[4-(N-methylacetamido)phenyl]benzamide

3-Chloro-N-[4-(N-methylacetamido)phenyl]benzamide

Cat. No.: B11173270
M. Wt: 302.75 g/mol
InChI Key: QJBZODULKAYYJB-UHFFFAOYSA-N
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Description

3-Chloro-N-[4-(N-methylacetamido)phenyl]benzamide is a chemical compound known for its unique structure and properties. It is used in various scientific research fields due to its potential applications in chemistry, biology, medicine, and industry. The compound is characterized by the presence of a chloro group, a benzamide moiety, and a N-methylacetamido group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[4-(N-methylacetamido)phenyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-(N-methylacetamido)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[4-(N-methylacetamido)phenyl]benzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

3-Chloro-N-[4-(N-methylacetamido)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-N-[4-(N-methylacetamido)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

3-Chloro-N-[4-(N-methylacetamido)phenyl]benzamide can be compared with other similar compounds, such as:

    3-Chloro-4,5-dimethoxy-N-[4-(N-methylacetamido)phenyl]benzamide: Contains additional methoxy groups, which may alter its reactivity and biological activity.

    3-Chloro-N-(4-methoxyphenyl)propanamide: Lacks the N-methylacetamido group, resulting in different chemical and biological properties.

Properties

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-3-chlorobenzamide

InChI

InChI=1S/C16H15ClN2O2/c1-11(20)19(2)15-8-6-14(7-9-15)18-16(21)12-4-3-5-13(17)10-12/h3-10H,1-2H3,(H,18,21)

InChI Key

QJBZODULKAYYJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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